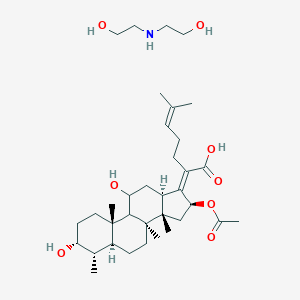

Diethanolamine fusidate

Vue d'ensemble

Description

Diethanolamine fusidate is a compound formed by the combination of diethanolamine and fusidic acid. Fusidic acid is a tetracyclic triterpenoid antibiotic that is primarily used to treat bacterial infections, particularly those caused by gram-positive organisms . Diethanolamine is an organic compound that acts as a weak base and is soluble in water . The combination of these two compounds results in this compound, which is used for its antibacterial properties.

Méthodes De Préparation

The preparation of diethanolamine fusidate involves the reaction of fusidic acid with diethanolamine. Fusidic acid can be synthesized through various methods, including fermentation of Fusidium coccineum . Diethanolamine is typically produced by the reaction of ethylene oxide with ammonia, followed by further reaction with additional ethylene oxide . The reaction conditions for the synthesis of this compound involve maintaining a controlled temperature and pH to ensure the proper formation of the compound .

Analyse Des Réactions Chimiques

Oxidation

Diethanolamine fusidate undergoes oxidation at specific carbon positions (e.g., C3, C11) when treated with strong oxidizing agents. For example:

-

C3 oxidation : Pyridinium chlorochromate (PCC) selectively oxidizes the C3 hydroxyl group to a ketone, forming 3-ketofusidic acid derivatives .

-

C11 oxidation : Jones reagent (CrO₃ in H₂SO₄) oxidizes the C11 hydroxyl group to a ketone, yielding 11-ketofusidic acid derivatives .

Reduction

The compound’s ester and ketone groups can be reduced using agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). For example:

Ester Hydrolysis

The acetyloxy group at C16 undergoes hydrolysis under acidic or basic conditions:

This reaction is critical for generating bioactive metabolites .

Protection/Deprotection Strategies

-

Silylation : Tert-butyldimethylsilyl (TBS) chloride protects hydroxyl groups during multistep syntheses, enabling selective functionalization .

-

Acetylation : Acetic anhydride acetylates free hydroxyl groups, stabilizing reactive intermediates .

Thermal Stability

This compound is stable under ambient conditions but decomposes at elevated temperatures (>200°C). Thermal degradation produces:

-

Volatile organic compounds (VOCs) from diethanolamine decomposition.

Photolytic Degradation

Exposure to UV light induces isomerization at the C17–C20 double bond, forming inactive epimers .

Reactivity Table

Mechanistic Insights

-

Steric Effects : The bulky triterpenoid structure of fusidic acid limits reactivity to surface-accessible functional groups (e.g., C3, C11, C16) .

-

Solvent Dependence : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates for silylation and acylation by stabilizing transition states .

Research Gaps

-

Limited data on radical-initiated reactions (e.g., halogenation).

-

No studies on catalytic hydrogenation of the compound’s double bonds.

Applications De Recherche Scientifique

Chemical and Biological Properties

Diethanolamine fusidate is characterized by its molecular formula and is known for its antibacterial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis . The compound acts primarily by inhibiting bacterial protein synthesis through interference with the elongation factor G (EF-G) , which is crucial for ribosomal function during translation .

Scientific Research Applications

This compound has diverse applications across several domains:

Pharmaceutical Formulations

- Topical Antibiotics : It is utilized in creams and ointments due to its improved solubility and absorption characteristics compared to fusidic acid alone .

- Intravenous Administration : The compound is administered intravenously for severe infections, with dosing protocols established for adults and children based on body weight .

Microbiology

- Antibacterial Studies : Research has shown its effectiveness against various bacterial strains, making it a subject of interest in developing new antibacterial therapies .

- Resistance Studies : Investigations into the development of resistance have been documented, highlighting the need for ongoing research in microbial susceptibility .

Clinical Applications

- Chronic Infections : this compound has been studied for its role in treating chronic bone and joint infections due to its anti-staphylococcal activity .

- Combination Therapy : It is often used as part of combination therapy with other antibiotics to enhance efficacy against resistant strains .

Case Studies

Several studies illustrate the effectiveness and safety of this compound:

- A clinical trial involving 30 patients with chronic staphylococcal bone infections demonstrated a 60% success rate after six months of treatment with oral formulations of fusidic acid derivatives, including this compound .

- Pharmacokinetic studies indicate that this compound achieves significant plasma concentrations when administered intravenously, with a mean half-life around 5 hours . This supports its use in acute settings where rapid action is required.

Mécanisme D'action

The mechanism of action of diethanolamine fusidate involves the inhibition of bacterial protein synthesis. Fusidic acid, a component of this compound, binds to elongation factor G (EF-G) after translocation and GTP hydrolysis. This interaction prevents the necessary conformational changes for EF-G release from the ribosome, effectively blocking the protein synthesis process . This mechanism makes this compound effective against various bacterial infections.

Comparaison Avec Des Composés Similaires

Diethanolamine fusidate can be compared with other similar compounds, such as:

Sodium fusidate: Another form of fusidic acid used for its antibacterial properties.

Fusidic acid: The parent compound of this compound, used in various formulations.

Triethanolamine fusidate: A similar compound with triethanolamine instead of diethanolamine.

This compound is unique due to its specific combination of diethanolamine and fusidic acid, which provides distinct solubility and absorption properties .

Activité Biologique

Diethanolamine fusidate (DEF) is a derivative of fusidic acid, a steroid antibiotic with significant antibacterial properties. This compound has garnered attention due to its unique biological activities, particularly its mechanism of action against various bacterial strains. This article delves into the biological activity of this compound, highlighting its pharmacological effects, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its chemical formula and is known for its ability to inhibit bacterial protein synthesis. The compound is a salt formed from fusidic acid and diethanolamine, which enhances its solubility and bioavailability compared to fusidic acid alone.

| Property | Value |

|---|---|

| Molecular Weight | 615.87 g/mol |

| Solubility | Soluble in water |

| pH | 5.5 - 7.0 |

| CAS Number | 16391-75-6 |

This compound exerts its antibacterial effects primarily through the inhibition of protein synthesis in bacteria. It binds to elongation factor G (EF-G), disrupting the translocation process during protein synthesis. This action prevents the proper functioning of ribosomes, ultimately leading to bacterial cell death.

Key Mechanisms:

- Inhibition of EF-G : DEF forms a stable complex with EF-G-GDP, blocking the translocation stage of protein synthesis.

- Broad-spectrum Activity : Effective against various Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Streptococcus pneumoniae .

Pharmacokinetics

The pharmacokinetic profile of this compound has been studied extensively. Following intravenous administration, DEF shows rapid absorption and distribution, with a plasma half-life ranging from 4 to 6 hours. Studies indicate that after a single dose, peak plasma concentrations can reach approximately 20 mg/L within minutes.

Table 2: Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Bioavailability | >90% |

| Plasma Half-life | 4-6 hours |

| Volume of Distribution | 27 L |

Antibacterial Effects

This compound demonstrates potent antibacterial activity against a range of pathogens:

- Staphylococcus aureus : Particularly effective against MRSA strains.

- Streptococcus pneumoniae : Shows significant inhibitory effects in vitro.

The Minimum Inhibitory Concentration (MIC) values for DEF against various strains have been reported as follows:

Table 3: MIC Values for this compound

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| MRSA | <0.15 |

| Streptococcus pneumoniae | 0.5 |

Antiviral Activity

Contrary to its antibacterial properties, this compound has been shown to lack antiviral activity against the human immunodeficiency virus (HIV). A study published in the Medical Journal of Australia indicated that DEF did not exhibit any significant inhibitory effect on HIV in vitro .

Case Study: Anaphylaxis Due to Topical Application

A notable case involved a 16-year-old boy who experienced anaphylactic reactions after applying a topical ointment containing sodium fusidate (a related compound) on abrasions. This case highlights the potential for allergic reactions associated with fusidic acid derivatives .

Clinical Trials

Clinical trials assessing the efficacy and safety of this compound have demonstrated its effectiveness in treating skin infections caused by susceptible bacteria. In one trial, patients receiving DEF showed significant improvement in infection resolution compared to those receiving placebo treatments.

Propriétés

IUPAC Name |

(2Z)-2-[(3R,4S,5S,8S,9S,10S,11R,13R,14S,16S)-16-acetyloxy-3,11-dihydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-6-methylhept-5-enoic acid;2-(2-hydroxyethylamino)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H48O6.C4H11NO2/c1-17(2)9-8-10-20(28(35)36)26-22-15-24(34)27-29(5)13-12-23(33)18(3)21(29)11-14-30(27,6)31(22,7)16-25(26)37-19(4)32;6-3-1-5-2-4-7/h9,18,21-25,27,33-34H,8,10-16H2,1-7H3,(H,35,36);5-7H,1-4H2/b26-20-;/t18-,21-,22-,23+,24+,25-,27-,29-,30-,31-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQZZCXRLEFBPLZ-JCJNLNMISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2CCC3(C(C2(CCC1O)C)C(CC4C3(CC(C4=C(CCC=C(C)C)C(=O)O)OC(=O)C)C)O)C.C(CO)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]2CC[C@]3([C@H]([C@]2(CC[C@H]1O)C)[C@@H](C[C@@H]\4[C@@]3(C[C@@H](/C4=C(/CCC=C(C)C)\C(=O)O)OC(=O)C)C)O)C.C(CO)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H59NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701020012 | |

| Record name | Diethanolamine fusidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701020012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

621.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16391-75-6 | |

| Record name | 29-Nordammara-17(20),24-dien-21-oic acid, 16-(acetyloxy)-3,11-dihydroxy-, (3α,4α,8α,9β,11α,13α,14β,16β,17Z)-, compd. with 2,2′-iminobis[ethanol] (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16391-75-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethanolamine fusidate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016391756 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diethanolamine fusidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701020012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4α,8α,9β,13α,14β,17Z)-16β-acetoxy-3α,11α-dihydroxy-29-nordammara-17(20),24-dien-21-oic acid, compound with 2,2'-iminodiethanol (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.750 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIETHANOLAMINE FUSIDATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1XKK7J9CT6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.